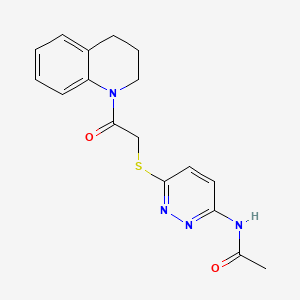

N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide

Description

N-(6-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked acetamide group and a 3,4-dihydroquinoline moiety. Pyridazines are recognized for their broad pharmacological relevance, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name |

N-[6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-12(22)18-15-8-9-16(20-19-15)24-11-17(23)21-10-4-6-13-5-2-3-7-14(13)21/h2-3,5,7-9H,4,6,10-11H2,1H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBDAGCJHYYMHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC(=O)N2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Pyridazine ring : A six-membered heterocyclic compound containing two nitrogen atoms.

- Quinoline moiety : A bicyclic structure that contributes to its biological properties.

- Thioether linkage : Enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, disrupting normal cellular functions.

- Receptor Modulation : It can modulate receptor signaling pathways, influencing cellular responses and potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrate significant inhibition of cell proliferation in various cancer cell lines. For example, compounds with similar structures have shown GI50 values ranging from 1.20 to 1.80 µM against different cancer types, indicating strong antiproliferative effects .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound 8 | A549 (Lung) | 1.20 |

| Compound 9 | MCF7 (Breast) | 1.50 |

| Compound 18 | HeLa (Cervical) | 1.80 |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been studied for anti-inflammatory effects. The presence of the quinoline and pyridazine moieties may contribute to the modulation of inflammatory pathways, reducing cytokine production and inflammatory cell infiltration .

Case Studies and Research Findings

-

Anticancer Study :

A study involving synthesized hybrids of quinazolinones demonstrated that certain derivatives exhibited dual inhibitory actions on EGFR and BRAF V600E pathways, crucial in many cancers. These compounds showed robust antitumor activity across several cancer cell lines, emphasizing the potential of similar structures like this compound in cancer therapy . -

Antimicrobial Efficacy :

Another research effort focused on the antimicrobial potential of related compounds highlighted their effectiveness against resistant bacterial strains, showcasing their utility as therapeutic agents in combating infections that are difficult to treat with conventional antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares key structural motifs with several pharmacologically active analogs:

Key Observations:

- Core Heterocycles: The target compound’s pyridazine core distinguishes it from quinoline (e.g., ), quinazolinone (), and thienopyrimidine () analogs. Pyridazines are associated with anti-inflammatory and antihypertensive activities, while quinolines/quinazolinones are often linked to anticancer and antimicrobial effects .

Q & A

What are the critical steps for synthesizing N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide with high purity?

Basic Research Question

Synthesis of this compound typically involves multi-step reactions:

- Step 1 : Formation of the thioether linkage via nucleophilic substitution between a pyridazine-thiol intermediate and a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl halide.

- Step 2 : Acetamide coupling using cyanoacetic acid or acetyl chloride under condensing agents (e.g., DCC or EDC).

- Optimization : Control reaction temperature (60–80°C), use anhydrous solvents (DMF or acetonitrile), and inert atmospheres to prevent oxidation .

- Purity : Purify intermediates via column chromatography and final product via recrystallization (solvent: ethanol/water mixture) .

Which analytical techniques are essential for structural characterization of this compound?

Basic Research Question

Key methods include:

- NMR Spectroscopy : Confirm proton environments (e.g., quinoline aromatic protons at δ 7.2–8.5 ppm, thioether methylene at δ 3.8–4.2 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]+ at m/z 413.1542) .

- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water gradient) .

How can reaction conditions be optimized for introducing the thioether linkage?

Basic Research Question

Critical parameters:

- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalyst : Add KI (10 mol%) to enhance nucleophilic substitution efficiency .

- Temperature : Maintain 70–80°C for 12–24 hours to maximize yield (~75%) .

- Monitoring : Track reaction progress via TLC (eluent: ethyl acetate/hexane 1:1) .

How should discrepancies in biological activity data across assays be addressed?

Advanced Research Question

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) .

- Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity .

- Metabolic Stability : Perform hepatic microsome assays to assess degradation rates .

- Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p<0.05, n=3) .

What strategies mitigate low yields in multi-step synthesis?

Advanced Research Question

Approaches include:

- Intermediate Stabilization : Protect amine groups with Boc anhydride during thioether formation .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., Step 1: 30 minutes at 100°C) .

- Workup Optimization : Extract products with ethyl acetate (3×) and dry over Na₂SO₄ .

How can reaction kinetics of thioamide group modifications be studied?

Advanced Research Question

Methodology:

- Time-Resolved Spectroscopy : Use UV-Vis to track thioamide oxidation at λ 280 nm .

- Kinetic Modeling : Apply pseudo-first-order kinetics under varying pH (4–10) and temperature (25–50°C) .

- Computational Analysis : Simulate transition states using DFT (B3LYP/6-31G*) to identify rate-limiting steps .

What computational methods predict structure-activity relationships (SAR) for derivatives?

Advanced Research Question

Approach :

- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., EGFR, PDB ID: 1M17) .

- QSAR Modeling : Correlate logP, polar surface area, and IC₅₀ values using partial least squares regression .

- Table: SAR of Analogous Compounds

| Derivative | Substituent | IC₅₀ (EGFR Inhibition) | LogP |

|---|---|---|---|

| Analog A | -Cl | 0.45 µM | 2.8 |

| Analog B | -OCH₃ | 1.2 µM | 1.9 |

| Target Compound | -NHAc | 0.78 µM | 2.3 |

| Data adapted from studies on pyridazine-thioacetamide derivatives . |

How can metabolic stability in vivo be evaluated preclinically?

Advanced Research Question

Protocol :

- Microsomal Incubation : Incubate compound (10 µM) with rat liver microsomes (37°C, NADPH). Monitor degradation via LC-MS/MS over 60 minutes .

- CYP450 Inhibition : Assess CYP3A4/2D6 activity using fluorescent substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.